molecular formula C11H10N2O3 B8659796 Ethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

Ethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

Cat. No. B8659796
M. Wt: 218.21 g/mol
InChI Key: BYZKHHXSNDNJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102674B2

Procedure details

Ethyl 7-(benzyloxy)-1,5-naphthyridine-3-carboxylate. A mixture of 3-(benzyloxy)-7-bromo-1,5-naphthyridine (30.0 g, 95.5 mmol), Et3N (19.47 g, 193 mmol), Pd(PhCN)2Cl2 (1.2 g, 3.13 mmol) and dppf (5.28 g, 9.5 mmol) in EtOH (500 mL) was pressurized to 15 bars with CO gas. Then the mixture was heated at 140° C. for 24 h. After cooling to ambient temperature, the solvent was removed under reduced pressure. Purification (FCC, SiO2, DCM/EtOAc, 1:1) afforded the title compound as a yellow solid (14 g, 67%). [M+H]=309.3.
Name
Ethyl 7-(benzyloxy)-1,5-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(benzyloxy)-7-bromo-1,5-naphthyridine
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
19.47 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Pd(PhCN)2Cl2
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
5.28 g
Type
catalyst
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:15]=[N:16]2)=[N:11][CH:10]=1)C1C=CC=CC=1.C(OC1C=NC2C(C=1)=NC=C(Br)C=2)C1C=CC=CC=1.CCN(CC)CC>CCO.C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:15]=[N:16]2)=[N:11][CH:10]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Ethyl 7-(benzyloxy)-1,5-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CN=C2C=C(C=NC2=C1)C(=O)OCC
Step Two
Name
3-(benzyloxy)-7-bromo-1,5-naphthyridine
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=NC2=CC(=CN=C2C1)Br
Name
Quantity
19.47 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Name
Pd(PhCN)2Cl2
Quantity
1.2 g
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Name
Quantity
5.28 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification (FCC, SiO2, DCM/EtOAc, 1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CN=C2C=C(C=NC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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